molecular formula C10H9NO3 B2567731 (S)-2-Amino-2-(benzofuran-2-YL)acetic acid CAS No. 1260644-59-4

(S)-2-Amino-2-(benzofuran-2-YL)acetic acid

Cat. No.: B2567731
CAS No.: 1260644-59-4
M. Wt: 191.186
InChI Key: PQSKXCUSMBAOPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-2-(benzofuran-2-YL)acetic acid is a chiral amino acid derivative that features a benzofuran moiety. Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(benzofuran-2-YL)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(benzofuran-2-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated benzofuran derivatives.

Scientific Research Applications

(S)-2-Amino-2-(benzofuran-2-YL)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(benzofuran-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(benzofuran-2-YL)propanoic acid: Another amino acid derivative with a benzofuran moiety.

    2-(Benzofuran-2-YL)acetic acid: A simpler derivative lacking the amino group.

Uniqueness

(S)-2-Amino-2-(benzofuran-2-YL)acetic acid is unique due to its chiral nature and the presence of both an amino acid and benzofuran moiety. This combination imparts distinct biological and chemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-amino-2-(1-benzofuran-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c11-9(10(12)13)8-5-6-3-1-2-4-7(6)14-8/h1-5,9H,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSKXCUSMBAOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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